molecular formula C19H10ClFN4 B2505118 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-28-5

7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2505118
CAS No.: 860611-28-5
M. Wt: 348.77
InChI Key: XPGXGXOETIQLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at position 7, a 2-fluorophenyl group at position 2, and a cyano group at position 6. The 4-chlorophenyl and 2-fluorophenyl substituents likely enhance electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClFN4/c20-13-7-5-12(6-8-13)14-9-10-25-19(16(14)11-22)23-18(24-25)15-3-1-2-4-17(15)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXGXOETIQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H12ClF N4
  • Molecular Weight : 320.75 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition against various bacterial strains.
  • Biofilm Formation Inhibition : It was noted that the compound significantly reduced biofilm formation in Staphylococcus aureus, showcasing its potential as an anti-biofilm agent.
CompoundMIC (µg/mL)Biofilm Reduction (%)
This compound0.2570%

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity : In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer progression, similar to other triazole derivatives which have shown selective inhibition of TGF-β type I receptor kinase.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.3

Case Studies

Several case studies have highlighted the effectiveness of triazolo-pyridine compounds in treating infections and cancers:

  • Antimicrobial Efficacy : A study demonstrated that a similar triazolo-pyridine compound significantly inhibited E. coli and S. aureus, with a notable reduction in biofilm formation compared to standard antibiotics.
  • Cancer Treatment : Research indicated that the compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases, leading to cell death.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicological assessments revealed low hemolytic activity and non-cytotoxicity at therapeutic concentrations.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated promising results.

  • Mechanism of Action : The compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, it has shown effective inhibition of cell proliferation in gastric cancer cell lines with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin .
  • Case Studies :
    • A study reported that derivatives of triazole compounds, similar to 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, displayed GI50 values ranging from 0.49 to 48.0 µM against the National Cancer Institute's 60 human cancer cell lines panel. This indicates a broad spectrum of activity against various cancers .
    • Another investigation found that modifications to the triazole structure could enhance antiproliferative activity against specific cancer types, suggesting that structural optimization may yield even more potent derivatives .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains.

  • Bacterial Activity : Testing against Gram-positive and Gram-negative bacteria revealed that the compound demonstrates significant antibacterial effects. For example, it was effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : In addition to bacterial efficacy, the compound has shown antifungal properties. It was tested against various Candida species and exhibited MIC values that suggest strong antifungal potential. This positions it as a candidate for further development in treating fungal infections .

Antiviral Applications

Emerging research indicates potential antiviral applications for this compound.

  • Mechanism Insights : The compound's structure allows it to interact with viral targets effectively. Studies suggest that it may inhibit viral replication through mechanisms similar to those seen in established antiviral agents .
  • Research Findings : Recent investigations into heterocyclic compounds have shown that modifications can lead to enhanced antiviral activity against viruses such as Dengue and others within the flavivirus family. The substitution patterns on the triazole ring play a crucial role in determining efficacy .

Comparison with Similar Compounds

Table 1: Key Analogues and Properties

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key Data Sources
Target Compound 7-(4-ClPh), 2-(2-FPh), 8-CN ~366.76* Not Reported - -
7-(4-ClPh)-2-p-tolyl-8-CN (5t) 7-(4-ClPh), 2-(p-tolyl), 8-CN ~350.80 Not Reported -
7-(4-ClPh)-2-methyl-8-CN (5b) 7-(4-ClPh), 2-CH3, 8-CN 254.66 >300 72
2,7-Bis(4-ClPh)-8-CN (5s) 2,7-(4-ClPh), 8-CN 364.76 279–280 94
7-(4-ClPh)-2-(1-cyano-2-Phvinyl)-8-CN (12b) 7-(4-ClPh), 2-(vinyl-CN), 8-CN ~366.76 Not Reported 93
7-(4-ClPh)-2-(2,6-F2Ph)-8-CN 7-(4-ClPh), 2-(2,6-F2Ph), 8-CN 366.76 Not Reported -

*Estimated based on analogues in .

Key Observations:

  • Cyan Group: The 8-CN group is conserved across analogues, critical for π-stacking interactions in biological systems .
  • Melting Points: High melting points (>250°C) are common due to aromatic stacking and polar cyano groups (e.g., 5b: >300°C, 5s: 279–280°C) .
  • Synthetic Efficiency : Microwave-assisted methods () achieve higher yields (87–97%) than traditional heating (72% for 5b in ).

Structure-Activity Relationships (SAR):

  • Anticancer Activity : The 4-chlorophenyl group enhances cytotoxicity, as seen in 4a (). Fluorine at position 2 (target compound) may improve blood-brain barrier penetration .
  • Fluorescence : Triaryl-substituted analogues (e.g., 2,5,7-triaryl-8-CN) exhibit strong fluorescence, useful in medical imaging ().
  • Antimicrobial Activity: Cyano and halogenated aryl groups correlate with antifungal/antibacterial effects (e.g., 5d and 5k in ).

Q & A

Basic: What are optimized synthetic protocols for 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?

Methodological Answer:
The compound can be synthesized via microwave-assisted metal-free protocols using 1-amino-2-iminopyridine derivatives as precursors. Key steps include:

  • Reaction Conditions : Microwave irradiation (e.g., 120°C for 10 hours) in polar aprotic solvents like dimethylformamide (DMF) .
  • Catalysts/Additives : Triethylamine (0.5 mmol) as a base to facilitate cyclization .
  • Workup : Post-reaction cooling, precipitation, and recrystallization from ethanol/DMF mixtures to achieve yields >90% .
  • Key Characterization : IR spectroscopy (C≡N stretch at ~2220 cm⁻¹), 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., aromatic protons at δ 7.49–8.26 ppm), and HRMS for molecular ion confirmation .

Basic: How is structural elucidation performed for this compound?

Methodological Answer:
A multi-spectral approach is critical:

  • NMR Analysis : 1H^1 \text{H} NMR resolves aromatic protons (e.g., J = 7.2–7.8 Hz coupling constants for substituted phenyl groups), while 13C^{13} \text{C} NMR identifies cyano carbons (~115 ppm) and triazole/pyridine ring carbons (97–163 ppm) .
  • Mass Spectrometry : HRMS confirms the molecular ion (e.g., m/z 364 for M+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., R factor <0.05) resolves bond lengths and angles in fused heterocycles .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies often arise from regioisomers or solvent effects. Strategies include:

  • Cross-Validation : Compare experimental 1H^1 \text{H} NMR shifts with computational predictions (DFT calculations) .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons, especially in crowded aromatic regions .
  • Alternative Solvents : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Supplementary Data : Refer to published analogs (e.g., 7-substituted triazolopyridines) for benchmark spectral profiles .

Advanced: What strategies enhance bioactivity via triazolopyridine core modifications?

Methodological Answer:
Functionalization focuses on substituent effects:

  • Fluorophore Integration : Copper-catalyzed radical cyclization introduces aryl groups (e.g., 2,5,7-triaryl derivatives) for fluorescent probes. Monitor quantum yields (e.g., >0.8) and Stokes shifts via UV-Vis/fluorescence spectroscopy .
  • Electrophilic Substitution : React with chloral or maleic anhydride to add trichloromethyl or acrylic acid groups, enhancing solubility or targeting specific receptors .
  • SAR Studies : Compare IC₅₀ values of halogenated (Cl, F) vs. alkylated (methyl, cyclopentyl) analogs in kinase inhibition assays .

Advanced: How to design experiments probing reactivity under varying conditions?

Methodological Answer:

  • Temperature Optimization : Use differential scanning calorimetry (DSC) to identify exothermic peaks during cyclization (e.g., 120°C for 10 hours vs. 80°C for 24 hours) .
  • Solvent Screening : Test polar (DMF, dioxane) vs. nonpolar (toluene) solvents for yield and regioselectivity .
  • Catalyst Comparison : Evaluate metal-free conditions vs. Cu(I)/Pd(II) catalysts in tandem cyclization reactions (e.g., 94% yield without metals vs. 85% with Cu) .
  • Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and intermediate stability .

Advanced: What analytical challenges arise in purity assessment?

Methodological Answer:

  • HPLC-MS : Detect trace regioisomers (e.g., 2,7- vs. 2,5-substituted triazolopyridines) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Verify C/H/N ratios (e.g., C: ~62.77%, H: ~4.01%, N: ~24.40%) to confirm stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.